Regioisomeric Differentiation: Crystal Packing and Hydrogen-Bond Topology of 3-Methyl vs. 1-Methyl Scaffolds
The 1-methyl isomer ((S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.2275(4) Å, b = 8.3963(5) Å, c = 24.9490(14) Å, forming helical chains sustained by three hydrogen bonds per molecule [1]. The 3-methyl isomer, lacking a hydrogen atom on N3, cannot replicate this donor pattern; its computed XLogP3-AA is -1, with two hydrogen bond donors and three acceptors [2], predicting a fundamentally different intermolecular interaction landscape.
| Evidence Dimension | Solid-state hydrogen-bonding architecture |
|---|---|
| Target Compound Data | 3-Methyl isomer: Computed XLogP3-AA = -1; H-Bond Donors = 2; H-Bond Acceptors = 3 [2] |
| Comparator Or Baseline | 1-Methyl isomer: P2₁2₁2₁, a = 6.2275(4) Å, b = 8.3963(5) Å, c = 24.9490(14) Å; 4 molecules per helical turn, 3 H-bonds per molecule [1] |
| Quantified Difference | The 1-methyl isomer's crystal lattice is defined by a 24.95 Å c-axis and a specific H-bond donor participation from N(1)-H. The 3-methyl isomer lacks this donor, precluding the same helical chain motif. |
| Conditions | Single-crystal X-ray diffraction (comparator); computed molecular descriptors (target) |
Why This Matters
For solid-form development or chiral auxiliary applications, crystal packing and hydrogen-bonding topology directly determine solubility, stability, and stereochemical outcome.
- [1] G. Argay, A. Kálmán, et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. Molbank, 2024(2), M1835. View Source
- [2] PubChem Compound Summary for CID 55300151, 3-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information (2025). View Source
